molecular formula C10H19NO3 B12986534 Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate

Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate

Cat. No.: B12986534
M. Wt: 201.26 g/mol
InChI Key: QYEQRORAJHJNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate is an organic compound with a unique structure that includes an amino group, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate typically involves multiple steps starting from 1,4-cyclohexanedione. The synthetic route includes:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, making the process suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets:

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate

InChI

InChI=1S/C10H19NO3/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h8,13H,2-7,11H2,1H3

InChI Key

QYEQRORAJHJNTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC(CC1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.